4-(Hydroxyamino)-5-methyl-5-phenyloxazol-2(5H)-one
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Overview
Description
4-(Hydroxyamino)-5-methyl-5-phenyloxazol-2(5H)-one is a heterocyclic compound that contains an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyamino)-5-methyl-5-phenyloxazol-2(5H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method is the cyclization of a precursor containing an amino group and a carbonyl group. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxyamino)-5-methyl-5-phenyloxazol-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form an amine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-(Hydroxyamino)-5-methyl-5-phenyloxazol-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Hydroxyamino)-5-methyl-5-phenyloxazol-2(5H)-one involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyisoleucine: Known for its insulinotropic activity.
2-Aminothiazole: Used in medicinal chemistry for its antimicrobial properties.
N-Hydroxyamino Acids: Investigated for their biological activities and potential therapeutic applications.
Uniqueness
4-(Hydroxyamino)-5-methyl-5-phenyloxazol-2(5H)-one is unique due to its specific oxazole ring structure combined with a hydroxyamino group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
(4Z)-4-hydroxyimino-5-methyl-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10N2O3/c1-10(7-5-3-2-4-6-7)8(12-14)11-9(13)15-10/h2-6,14H,1H3,(H,11,12,13) |
InChI Key |
ANKPCOIXRXALKL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(/C(=N/O)/NC(=O)O1)C2=CC=CC=C2 |
Canonical SMILES |
CC1(C(=NO)NC(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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